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molecular formula C9H10BrClO B2428875 4-Bromo-1-chloro-2-isopropoxybenzene CAS No. 637022-52-7

4-Bromo-1-chloro-2-isopropoxybenzene

Cat. No. B2428875
M. Wt: 249.53
InChI Key: JJGQFOSYETWZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255090B2

Procedure details

To a solution of 5-bromo-2-chlorophenol (2.08 g, 10 mmol, 1.0 eq.) and potassium carbonate (4.15 g, 30 mmol, 3.0 eq.) in MeCN (19 mL), 2-iodopropane (1.53 mL, 15 mmol, 1.5 eq.) was added. The mixture was stirred at r.t. for 18 hours. The mixture was heated up to 50° C. and stirred at that temperature for 2.5 hours. The reaction mixture was partitioned between AcOEt and water. The layers were separated and the aq. phase was extracted with AcOEt (2×). The comb. org. extracts were washed with water and sat. aq. NaCl soln., dried over MgSO4, filtered, and concentrated in vacuo to give 4-bromo-1-chloro-2-isopropoxy-benzene as a yellow oil. The product was used without further purification. LC-MS 3: tR=0.98 min; [M+H]+=no ionization
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([OH:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].I[CH:17]([CH3:19])[CH3:18]>CC#N>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([O:8][CH:17]([CH3:19])[CH3:18])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)Cl
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.53 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
19 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated up to 50° C.
STIRRING
Type
STIRRING
Details
stirred at that temperature for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between AcOEt and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase was extracted with AcOEt (2×)
WASH
Type
WASH
Details
extracts were washed with water and sat. aq. NaCl soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
, dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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